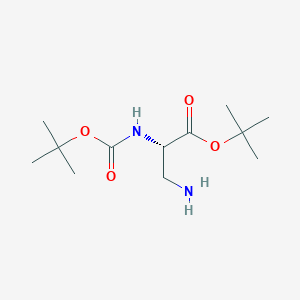

(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Vue d'ensemble

Description

(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C12H24N2O4 and its molecular weight is 260.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that this compound is a derivative of alanine , an amino acid that plays a crucial role in protein synthesis and other metabolic processes.

Mode of Action

The compound (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is a Boc-protected amino acid . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This protection mechanism involves the attack of the nucleophilic amine to the electrophilic anhydride . The Boc group is stable towards most nucleophiles and bases .

Pharmacokinetics

It is soluble in methanol , which suggests it may have good bioavailability.

Action Environment

It is recommended to store the compound at 2-8°c , suggesting that temperature can affect its stability.

Activité Biologique

(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, with CAS Number 77215-54-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H24N2O4, with a molecular weight of 260.33 g/mol. Its structural features include:

- A tert-butyl group

- An amino group

- A tert-butoxycarbonyl protecting group

These characteristics are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain proteases and kinases, which are vital in various cellular processes.

Inhibition Studies

Recent research has focused on the compound's inhibitory effects on tryptophan hydroxylase type I (TPH1), an enzyme involved in serotonin biosynthesis. In a study, derivatives based on similar structures exhibited significant inhibition of TPH1, indicating a potential pathway for further exploration of this compound’s activity .

Case Study 1: TPH1 Inhibition

In a comparative study, several compounds were evaluated for their ability to inhibit TPH1. The results indicated that modifications to the amino acid side chains significantly influenced inhibitory potency. For instance, compounds with specific hydrophobic interactions showed enhanced inhibition rates, with some achieving over 60% inhibition at concentrations around 100 µM .

| Compound | Inhibition (%) at 100 µM |

|---|---|

| Compound A | 64% |

| Compound B | 58% |

| (S)-tert-Butyl 3-amino... | TBD |

Case Study 2: Cancer Cell Lines

Another study investigated the effects of various inhibitors on centrosome amplification in cancer cell lines. The introduction of this compound into the treatment regimen resulted in observable changes in mitotic spindle formation, suggesting a role in disrupting cancer cell proliferation mechanisms .

Structure-Activity Relationship (SAR)

The SAR analysis is critical for understanding how modifications to the compound affect its biological activity. Variations in the tert-butoxycarbonyl group and amino substituents have been shown to alter binding affinity and specificity towards target enzymes.

Key Findings from SAR Studies

- Hydrophobic Interactions : Enhanced hydrophobicity generally increases binding affinity.

- Amino Group Positioning : The positioning of the amino group relative to other functional groups is crucial for optimal enzyme interaction.

- Protective Groups : The choice of protective groups can influence solubility and stability, affecting overall bioavailability.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₄N₂O₄

- Molecular Weight : 260.33 g/mol

- CAS Number : 77215-54-4

- IUPAC Name : tert-butyl (2S)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the stability and reactivity of the amino group during chemical reactions.

Drug Development

(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate has been studied for its potential as a precursor in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity. For instance, research has indicated its utility in synthesizing inhibitors for viral proteases, including those targeting SARS-CoV-2 . The compound's ability to form stable conjugates with biological targets makes it a valuable candidate in antiviral drug design.

Peptide Synthesis

The compound is widely used in peptide synthesis due to its Boc protecting group, which facilitates the selective deprotection of amino acids. This property is essential in constructing complex peptides with specific sequences and functionalities. The controlled release of the amino group allows for stepwise synthesis, critical for developing peptide-based therapeutics .

Bioconjugation

In bioconjugation applications, this compound serves as a linker or spacer between biomolecules. Its reactive amino groups can be utilized to attach various functional groups or labels to proteins and other biomolecules, enhancing their therapeutic potential or enabling imaging techniques .

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-tert-butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate with high stereochemical purity?

- Answer : The compound is typically synthesized via a multi-step protection strategy. For example, tert-butoxycarbonyl (Boc) groups are introduced to protect amine functionalities during coupling reactions. Carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) are commonly used to activate carboxylic acids for amide bond formation, ensuring minimal racemization . Chiral HPLC or polarimetry should validate stereochemical purity post-synthesis .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

- Answer :

- NMR : Analyze peaks for tert-butyl groups (δ ~1.4 ppm in H NMR) and Boc-protected amines (δ ~7-8 ppm for urethane protons). C NMR should show carbonyl signals at ~155 ppm (Boc) and ~170 ppm (ester).

- IR : Confirm Boc groups via C=O stretches (~1680–1720 cm) and N-H stretches (~3300 cm).

- MS : ESI-MS or MALDI-TOF should match the molecular ion peak (CHNO; MW 260.33) .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Answer : Store at 2–8°C in an inert atmosphere (e.g., argon) and protect from light to minimize hydrolysis of the Boc groups. Ensure containers are tightly sealed to avoid moisture absorption, which can destabilize the ester and carbamate linkages .

Advanced Research Questions

Q. How can researchers mitigate racemization during the incorporation of this compound into peptide chains?

- Answer : Use low-temperature coupling conditions (0–4°C) and minimize reaction time. Activate the carboxylic acid with HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to reduce epimerization. Monitor reaction progress via LC-MS to terminate before side reactions occur .

Q. What experimental strategies can address batch-to-batch variability in Boc-protected intermediates?

- Answer :

- Quality Control : Implement rigorous HPLC purity checks (>98%) and compare retention times with authenticated standards.

- Synthetic Reproducibility : Standardize reaction parameters (e.g., stoichiometry, solvent purity, temperature). For example, use anhydrous dichloromethane (DCM) for Boc-deprotection with TFA .

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

- Answer : The tert-butyl group enhances solubility in organic solvents (e.g., DMF, DCM) and reduces aggregation during SPPS. However, its steric hindrance may slow coupling kinetics. Optimize by using stronger activators like PyBOP or increasing reaction temperature to 25–30°C .

Q. What are the key challenges in analyzing degradation products of this compound under prolonged storage?

- Answer : Hydrolysis of Boc groups generates tert-butanol and CO, while ester cleavage forms carboxylic acid byproducts. Use LC-MS/MS to identify degradants and accelerate stability studies under stress conditions (e.g., 40°C/75% RH). Compare degradation pathways with analogs lacking tert-butyl groups .

Q. Experimental Design & Data Analysis

Q. How should researchers design stability studies to model real-world degradation scenarios?

- Answer :

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10).

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf life at 25°C. Monitor via HPLC for loss of parent compound and emergence of degradants .

Q. What statistical methods are recommended for resolving contradictions in Boc-deprotection efficiency across studies?

- Answer : Apply multivariate analysis (e.g., ANOVA) to isolate variables like TFA concentration, reaction time, and solvent composition. Pair with Design of Experiments (DoE) to optimize deprotection yield while minimizing side reactions .

Q. Safety & Handling

Q. What precautions are critical when handling this compound given its hazard profile (H315, H319, H335)?

Propriétés

IUPAC Name |

tert-butyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,7,13H2,1-6H3,(H,14,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMUCDWKBWSQKO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77215-54-4 | |

| Record name | 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077215544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-N-((1,1-DIMETHYLETHOXY)CARBONYL)-L-ALANINE 1,1-DIMETHYLETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6PS84MV73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.